(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone” is a complex organic molecule that features multiple functional groups, including piperazine, piperidine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperazine derivative: Starting with 4-methoxyaniline, which undergoes a reaction with piperazine to form 4-(4-methoxyphenyl)piperazine.
Formation of the pyridazine derivative: Starting with 3-chloropyridazine, which reacts with phenylboronic acid in a Suzuki coupling reaction to form 6-phenylpyridazine.
Coupling of intermediates: The final step involves coupling the piperazine and pyridazine derivatives with a piperidin-3-yl methanone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group could be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the methanone moiety could be reduced to a hydroxyl group.
Substitution: The aromatic rings could undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like HNO3 (Nitric acid) for nitration or Br2 (Bromine) for bromination.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of piperazine and piperidine rings.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine and piperidine rings are known to interact with various biological targets, potentially affecting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-3-yl)methanone: can be compared with other compounds containing piperazine and piperidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which could confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-34-24-11-9-23(10-12-24)30-16-18-31(19-17-30)27(33)22-8-5-15-32(20-22)26-14-13-25(28-29-26)21-6-3-2-4-7-21/h2-4,6-7,9-14,22H,5,8,15-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYPCRPNBDSVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.